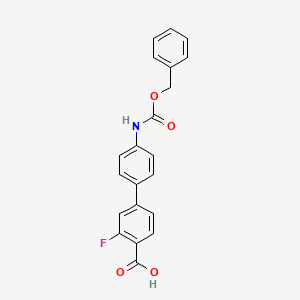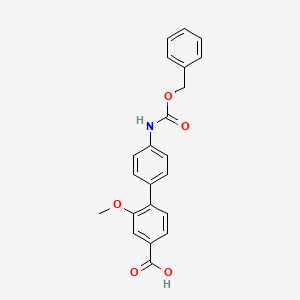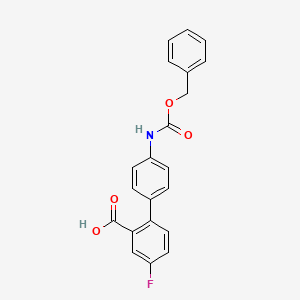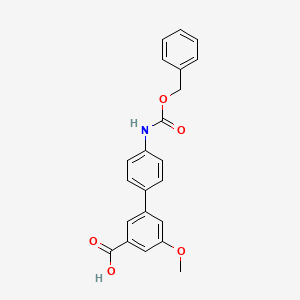
6-Amino-3-(furan-2-yl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(furan-2-yl)picolinic acid, 95% (6-AFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, which is a naturally occurring organic compound found in a variety of plants and animals. 6-AFP is a white crystalline solid with a molecular weight of 179.19 g/mol and a melting point of 224-225°C. It is soluble in water and ethanol, and has a high degree of purity, with a 95% concentration of 6-AFP.
Aplicaciones Científicas De Investigación
6-Amino-3-(furan-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the study of enzymes, such as the enzyme glucose-6-phosphate isomerase. It has also been used as an inhibitor of the enzyme lysozyme, and as a reagent in the synthesis of other compounds, such as 2-amino-6-methoxy-3-methylpyridine. In addition, 6-Amino-3-(furan-2-yl)picolinic acid, 95% has been used in the study of the structure and function of proteins, and as a substrate for the study of the enzyme phosphatidylinositol-4-phosphate 5-kinase.
Mecanismo De Acción
6-Amino-3-(furan-2-yl)picolinic acid, 95% acts as an inhibitor of the enzyme lysozyme, which is involved in the degradation of bacterial cell walls. It binds to the active site of the enzyme, blocking its activity. It also acts as a substrate for the enzyme glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate.
Biochemical and Physiological Effects
6-Amino-3-(furan-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme lysozyme, and to reduce the activity of the enzyme glucose-6-phosphate isomerase. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments is its high purity, with a 95% concentration of 6-Amino-3-(furan-2-yl)picolinic acid, 95%. This makes it an ideal reagent for a variety of applications, including enzyme inhibition and enzyme substrate studies. However, there are some limitations to using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, as it is highly combustible. In addition, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed.
Direcciones Futuras
There are a variety of potential future directions for the use of 6-Amino-3-(furan-2-yl)picolinic acid, 95% in scientific research. It could be used as a substrate for the study of other enzymes, such as proteases and kinases. It could also be used in the study of the structure and function of proteins, and as a tool for drug discovery. In addition, it could be used in the development of new medicinal compounds, and as a reagent for the synthesis of other compounds. Finally, it could be used as a tool for the study of the biochemical and physiological effects of other compounds.
Métodos De Síntesis
6-Amino-3-(furan-2-yl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, the reaction of furan-2-ylmethanol with picolinic acid, and the reaction of furan-2-ylmethanol with sodium nitrite. The most common method of synthesis is the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, which yields 6-Amino-3-(furan-2-yl)picolinic acid, 95% in a yield of 85-90%.
Propiedades
IUPAC Name |
6-amino-3-(furan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHSHHEMCTHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(furan-2-yl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














